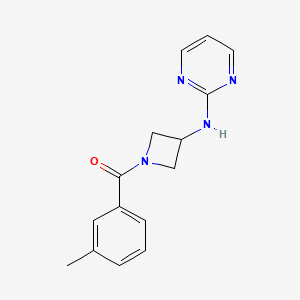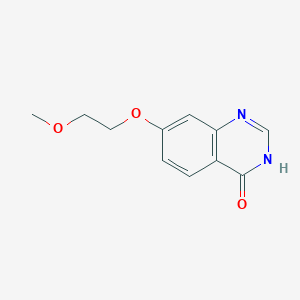
7-(2-Methoxyethoxy)quinazolin-4(1H)-one
Übersicht
Beschreibung
“7-(2-Methoxyethoxy)quinazolin-4(1H)-one” is a chemical compound that is part of the quinazoline family . It has a molecular weight of 429.9 . The compound is typically stored in an inert atmosphere and under -20°C .
Synthesis Analysis
The synthesis of a similar compound, Erlotinib Hydrochloride, involves several steps . It starts with the reaction of 3,4-dihydroxy benzaldehyde with a bromo derivative of ethyl methyl ether to obtain 3,4-bis (2-methoxyethoxy)benzaldehyde. This is then converted to 3,4-bis (2-methoxyethoxy)-benzonitrile, which upon nitration yields 4,5-bis (2-methoxyethoxy)-2-nitrobenzonitrile. Nitro reduction of this compound gives 2-amino-4,5-bis (2-methoxyethoxy)benzonitrile. Formylation of this compound yields N’- [2-cyano-4,5-bis (2methoxyethoxy)phenyl]-N,N-dimethylformamidine. Coupling of this formamidine with 3-ethynyl aniline gives erlotinib free base. Further treatment of this free base with methanolic/ethanolic hydrochloric acid gives erlotinib hydrochloride .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17 (12-16)25-22-18-13-20 (28-10-8-26-2)21 (29-11-9-27-3)14-19 (18)23-15-24-22 .Physical And Chemical Properties Analysis
The compound has a boiling point of 553.6°C at 760 mmHg and a melting point of 223-225°C . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- Apoptotic Induction and ROS Accumulation: A related heterocyclic compound was investigated for its effects on human bone cancer cells, revealing its ability to block cell proliferation and induce apoptosis through ROS (Reactive Oxygen Species) accumulation (Lv & Yin, 2019).
- Tubulin-Binding Tumor-Vascular Disrupting Agents: Derivatives of quinazolinones were identified as potent inhibitors of tumor growth and disruptors of tumor vasculature, acting through tubulin binding and affecting the tumor blood vessels (Cui et al., 2017).
- Antitumor Activity Enhancement: Synthesis and mechanistic studies have been conducted to modify quinazolinone derivatives, enhancing their antitumor activity and drug-like properties (Dohle et al., 2018).
Antioxidant Properties
- Evaluation of Antioxidant Activities: 2-Substituted quinazolin-4(3H)-ones were synthesized and evaluated for their antioxidant activities, showing promising results and potential for further development (Mravljak et al., 2021).
Antimicrobial Activity
- Development of Novel Antimicrobials: Quinazolin-4(3H)-one derivatives were synthesized and screened for antimicrobial activities, identifying several compounds with potent antimicrobial effects, highlighting the scaffold's potential in developing new antimicrobial agents (Patel & Patel, 2011).
Other Applications
- IMPDH Inhibitors: Novel series of quinazolinones were identified as potent inhibitors of inosine 5'-monophosphate dehydrogenase type II (IMPDH II), a key enzyme in guanine nucleotide biosynthesis, indicating potential applications in treating diseases related to purine metabolism (Birch et al., 2005).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one is the KIT protein , a type of tyrosine kinase . This protein plays a crucial role in cell signaling pathways, particularly those involved in cell growth and differentiation .
Mode of Action
This compound acts as a potent inhibitor of the KIT protein, particularly its mutant forms . By binding to the active site of the KIT protein, it prevents the protein from carrying out its normal function, thereby inhibiting KIT-driven cell proliferation .
Biochemical Pathways
The inhibition of the KIT protein affects several biochemical pathways. Most notably, it disrupts the signal transduction pathways that regulate cell growth and differentiation . This disruption can lead to a decrease in cell proliferation, particularly in cells that rely on KIT signaling .
Pharmacokinetics
This suggests that it is well-absorbed and distributed throughout the body, metabolized efficiently, and excreted in a timely manner .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth . By inhibiting the KIT protein, the compound prevents the protein from promoting cell proliferation . This can lead to a decrease in the growth of cells that rely on KIT signaling .
Eigenschaften
IUPAC Name |
7-(2-methoxyethoxy)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-15-4-5-16-8-2-3-9-10(6-8)12-7-13-11(9)14/h2-3,6-7H,4-5H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSHOJQWBHGLMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)C(=O)NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

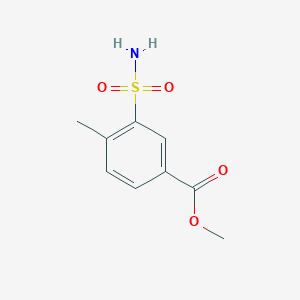
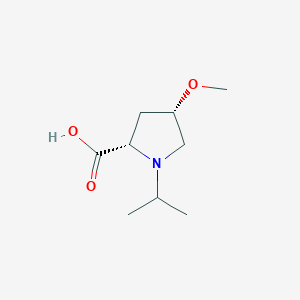
![N-(3-acetylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2860556.png)
![N~6~-(2-methoxyethyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2860557.png)

![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2860561.png)

![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxamide](/img/structure/B2860566.png)
![N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide](/img/no-structure.png)
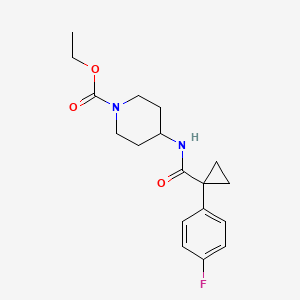
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclopropanecarboxamide](/img/structure/B2860571.png)
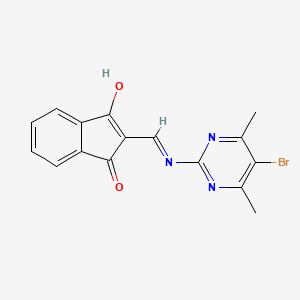
![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2860574.png)
